

Application Notes and Protocols for Precision Olfactory Delivery of Small Molecules

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Precision Olfactory Delivery (POD) is a novel technology designed to deliver small molecule therapeutics directly to the vascular-rich upper nasal cavity, including the olfactory region. This route of administration offers a non-invasive method to bypass the blood-brain barrier (BBB), potentially leading to rapid systemic absorption and direct nose-to-brain transport.[1][2][3] This application note provides a comprehensive overview of the POD technology, quantitative data from key studies, detailed experimental protocols for preclinical and clinical evaluation, and visualizations of the underlying biological pathways and experimental workflows.

The primary advantage of targeting the olfactory region is its unique anatomical connection to the central nervous system (CNS).[4] The olfactory epithelium contains olfactory receptor neurons that extend directly into the olfactory bulb of the brain, offering a direct pathway for drug delivery that circumvents the BBB.[5][6] Additionally, the trigeminal nerve, which innervates the nasal cavity, provides another conduit for nose-to-brain transport.[5][7] This targeted approach can result in faster onset of action and improved bioavailability compared to traditional intranasal delivery methods, which primarily deposit drugs in the lower nasal cavity. [2][8]

Quantitative Data Presentation



The following tables summarize the pharmacokinetic parameters of small molecules delivered using Precision Olfactory Delivery technology.

Table 1: Pharmacokinetic Parameters of INP104 (Dihydroergotamine Mesylate) via POD Device in Healthy Adults (STOP 101 Study)[9][10]

Parameter	INP104 (POD) (1.45 mg)	Migranal® (Nasal Spray) (2.0 mg)	D.H.E. 45® (IV) (1.0 mg)
Cmax (pg/mL)	1,301	299.6	14,190
Tmax (h)	0.5 (median)	0.75 (median)	0.08 (median)
AUC0-2hr (hr*pg/mL)	1,603	387.5	3,022
Absolute Bioavailability	58.9%	15.2%	100%

Table 2: Pharmacokinetic Parameters of INP105 (Olanzapine) via POD Device in Healthy Adults (SNAP 101 Study)[11]

Parameter	INP105 (POD) (5 mg)	Olanzapine IM (5 mg)	Olanzapine ODT (10 mg)
Tmax (min)	10-15 (median)	20 (median)	120 (median)
Cmax	Similar to IM	-	Lower than INP105
AUC	Similar to IM	-	Similar to INP105

Table 3: Preclinical Pharmacokinetic Data for INP107 (Carbidopa/Levodopa) via POD Device in Non-Human Primates[12]

Parameter	POD-L-dopa with DCI
Time to Significant Plasma Concentration	5 to 12 minutes
Tmax (min)	30-60 (median)
Cmax (μg/mL)	> 1

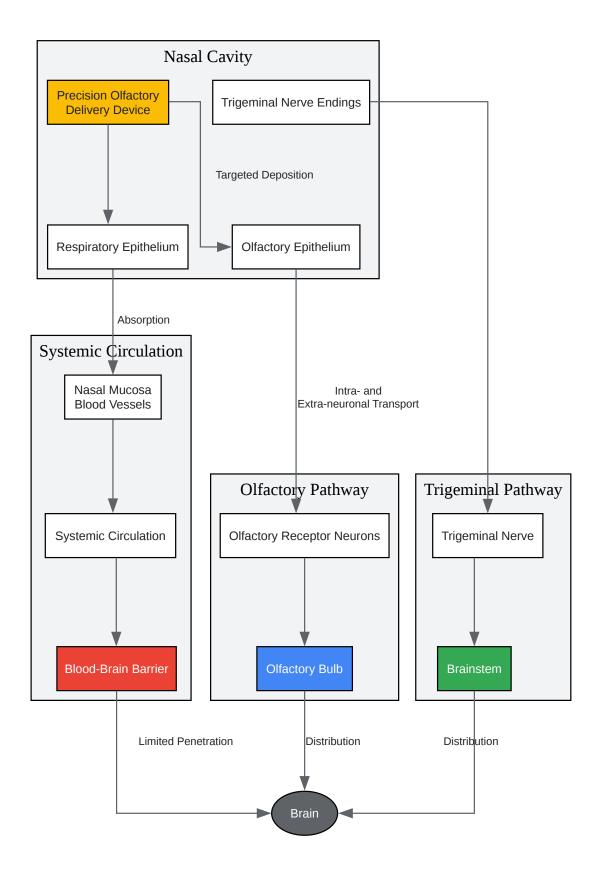




Signaling Pathways and Transport Mechanisms

The delivery of small molecules from the nasal cavity to the brain via Precision Olfactory Delivery involves two primary neural pathways: the olfactory nerve and the trigeminal nerve.





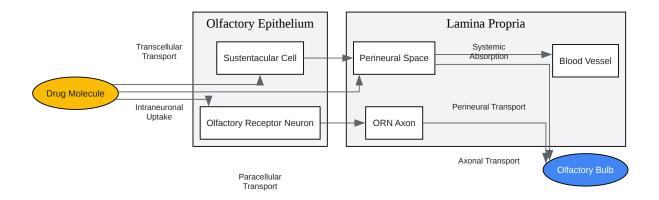
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Caption: Nose-to-brain drug delivery pathways.



The cellular transport across the olfactory epithelium can occur via two main routes:

- Intraneuronal transport: Direct uptake by the olfactory receptor neurons and subsequent axonal transport to the olfactory bulb.
- Extraneuronal transport: Paracellular (between cells) or transcellular (through cells) movement across the epithelial layer into the lamina propria, followed by perineural transport along the olfactory nerve bundles.[13]



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Caption: Cellular transport across the olfactory epithelium.

Experimental Protocols

Protocol 1: Evaluation of Nasal Deposition and Brain Biodistribution in Rodents

This protocol outlines a method to assess the deposition pattern and subsequent brain distribution of a small molecule delivered via a POD-like device in a rodent model.

- 1. Materials and Reagents:
- Test small molecule labeled with a radioactive isotope (e.g., 125I, 3H, or 14C) or a fluorescent dye.

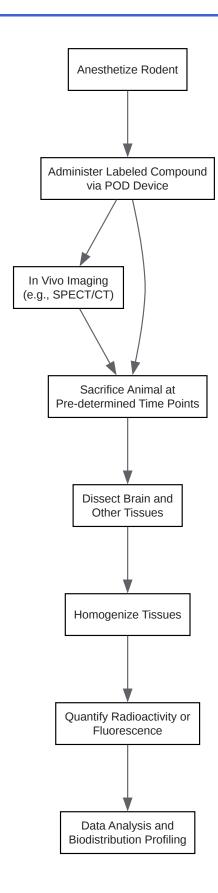
Methodological & Application





- Precision Olfactory Delivery device adapted for rodents.
- Anesthesia (e.g., isoflurane).
- Scintillation counter or imaging system (e.g., SPECT/CT, PET/CT, or in vivo fluorescence imaging).
- Tissue homogenizer.
- Scintillation fluid or appropriate buffers for fluorescence measurement.
- 2. Experimental Workflow:





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Caption: Workflow for biodistribution studies.



3. Detailed Methodology:

- Animal Preparation: Anesthetize the rodent using isoflurane. Place the animal in a stereotaxic frame to ensure a fixed head position.
- Administration: Administer the labeled small molecule formulation into one nostril using the POD device.
- In Vivo Imaging (Optional): For a qualitative and semi-quantitative assessment of deposition, perform in vivo imaging immediately after administration.
- Tissue Collection: At various time points post-administration (e.g., 15 min, 30 min, 1h, 2h, 4h), euthanize the animals.
- Dissection: Carefully dissect the nasal cavity, olfactory bulb, different brain regions (e.g., cerebrum, cerebellum, brainstem), and peripheral organs (e.g., liver, kidneys, lungs, spleen).
- Sample Preparation: Weigh each tissue sample and homogenize in an appropriate buffer.
- · Quantification:
 - For radiolabeled compounds, measure the radioactivity in each tissue homogenate using a gamma or beta counter.
 - For fluorescently labeled compounds, measure the fluorescence intensity using a plate reader or fluorometer.
- Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.

Protocol 2: Cerebrospinal Fluid (CSF) Sampling in Rats for Brain Uptake Assessment

This protocol describes a method for collecting CSF from rats after intranasal administration to quantify the amount of drug that reaches the central nervous system.

1. Materials and Reagents:



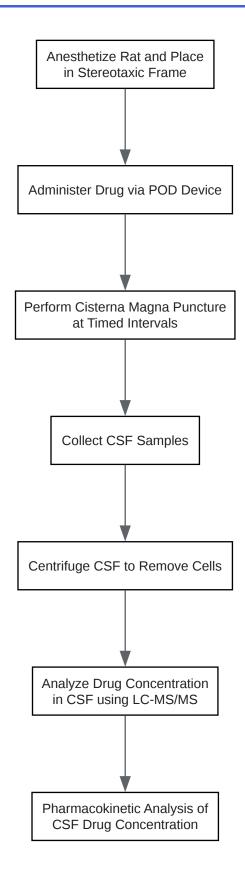




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- POD device for rats.
- Anesthesia.
- Stereotaxic frame.
- 25G needle and syringe.
- · Capillary tubes.
- LC-MS/MS or other sensitive analytical method for drug quantification.
- 2. Experimental Workflow:





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Caption: Workflow for CSF sampling and analysis.



3. Detailed Methodology:

- Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame with its head flexed downwards.
- Drug Administration: Administer the small molecule using the POD device.
- Cisterna Magna Puncture: At designated time points, insert a 25G needle attached to a syringe through the skin and muscles at the base of the skull into the cisterna magna.
- CSF Collection: Gently aspirate a small volume of CSF (typically 20-40 μ L). The appearance of clear fluid in the syringe hub confirms successful collection.
- Sample Processing: Immediately centrifuge the collected CSF to pellet any red blood cells.
- Quantification: Analyze the supernatant for drug concentration using a validated LC-MS/MS method.
- Data Analysis: Plot the CSF drug concentration versus time to determine the pharmacokinetic profile in the CNS.

Formulation Considerations for Precision Olfactory Delivery

The formulation of small molecules for delivery via the POD system is critical for optimal performance. Key considerations include:

- Solubility: The drug should be soluble in a propellant-compatible solvent system.
- Particle Size: For powder formulations, the particle size should be optimized for deposition in the upper nasal cavity.
- Excipients: Mucoadhesive excipients can be included to increase the residence time of the formulation on the nasal mucosa, enhancing absorption.
- Stability: The formulation must be stable in the device and during aerosolization.



Conclusion

Precision Olfactory Delivery represents a significant advancement in intranasal drug delivery, particularly for small molecules targeting the central nervous system. The ability to directly target the olfactory region offers the potential for rapid onset of action, improved bioavailability, and reduced systemic side effects. The protocols and data presented in these application notes provide a framework for researchers and drug developers to evaluate and optimize the delivery of their small molecule candidates using this innovative technology.

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